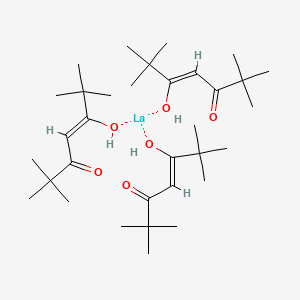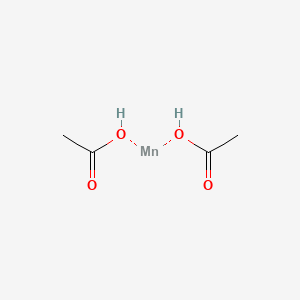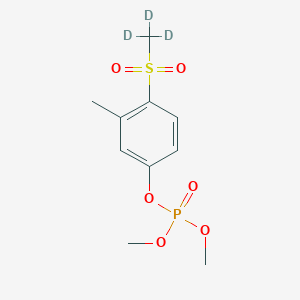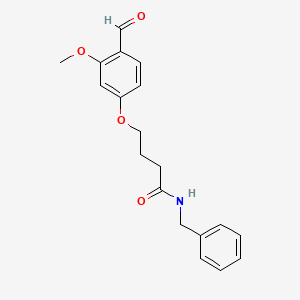![molecular formula C10H14N2O6 B12061121 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methyluridine is a modified nucleoside with the chemical formula C10H14N2O6. It is a derivative of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group. This modification imparts unique properties to the molecule, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3’-O-Methyluridine can be synthesized through several chemical routes. One common method involves the methylation of uridine at the 3’ hydroxyl group. This can be achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-O-Methyluridine often involves large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3’-O-Methyluridine .
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-O-methyluridine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 3’-O-Methyluridine to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3’-O-Methyluridine-5’-aldehyde.
Reduction: 3’-O-Methyluridine alcohol.
Substitution: Various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
3’-O-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is utilized in studies of RNA methylation and its effects on gene expression and regulation.
Medicine: 3’-O-Methyluridine is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It serves as a precursor in the production of nucleic acid-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 3’ position can influence the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA structure and function. This can impact various molecular pathways, including those involved in protein synthesis and gene regulation .
Comparación Con Compuestos Similares
2’-O-Methyluridine: Similar to 3’-O-Methyluridine but with the methoxy group at the 2’ position.
5-Methyluridine: Contains a methyl group at the 5’ position of the uracil base.
2’-O-Methylcytidine: A cytidine analog with a methoxy group at the 2’ position.
Uniqueness: 3’-O-Methyluridine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of RNA methylation and its effects on cellular processes .
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) |
Clave InChI |
YKNATSNMFLEFRB-UHFFFAOYSA-N |
SMILES canónico |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















